molecular formula C29H27BF4N2O2 B8234460 (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No. B8234460
M. Wt: 522.3 g/mol
InChI Key: AKRJFZYYMXMMLM-OCPPCWRMSA-N
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Description

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a useful research compound. Its molecular formula is C29H27BF4N2O2 and its molecular weight is 522.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of similar imidazole compounds, such as 2‐(2,4‐difluorophenyl)‐4,5‐bis(4‐methoxyphenyl) imidazole, involves multi-stage processes starting from basic compounds like barium carbonate, leading to products with high radiochemical purity (Scott & Hawkins, 1983).

  • Characterization of Imidazole-Based Radicals : Research on imidazole-based radicals, including their formation and characterization, has been conducted. These radicals have been used as single electron transfer reagents in various organic transformations (Das et al., 2020).

Applications in Organic Chemistry

  • Catalysis and Organic Transformations : Imidazole derivatives, including those with structures similar to (4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate, have been used in catalytic applications. For example, their use in asymmetric construction of quaternary carbon centers and olefin metathesis has been demonstrated (Matsumoto et al., 2008).

  • Photochromism and Optical Properties : Studies on imidazole derivatives have also explored their photochromic properties in solution, which is significant for the development of materials with variable optical characteristics (Bai et al., 2010).

Medical and Biological Applications

  • Antimalarial Activities : Some imidazole derivatives have been evaluated for their antimalarial activities, demonstrating potential in drug discovery for malaria treatment (Septiana et al., 2021).

  • Antimicrobial Properties : The antimicrobial properties of certain imidazole compounds, including their effectiveness against bacteria like S. aureus and E. coli, as well as fungi like C. albicans, have been explored (Khanage et al., 2020).

properties

IUPAC Name

(4S,5S)-1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1/t28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRJFZYYMXMMLM-OCPPCWRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+]([C@H]([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27BF4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 3
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 4
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 5
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Reactant of Route 6
(4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

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